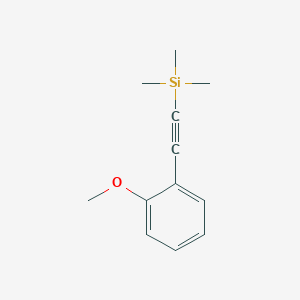

((2-Methoxyphenyl)ethynyl)triMethylsilane

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAJPTRCGNBCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408709 | |

| Record name | [(2-Methoxyphenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40230-91-9 | |

| Record name | [(2-Methoxyphenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of ((2-Methoxyphenyl)ethynyl)trimethylsilane

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of organic synthesis, alkynylsilanes represent a cornerstone class of reagents, prized for their stability, versatility, and predictable reactivity. Among these, ((2-Methoxyphenyl)ethynyl)trimethylsilane stands out as a particularly valuable synthetic intermediate. Its unique trifunctional architecture—comprising a sterically influential 2-methoxyphenyl group, a reactive ethynyl linker, and a robust trimethylsilyl (TMS) protecting group—provides chemists with a powerful tool for the strategic construction of complex molecular frameworks.

This guide offers an in-depth exploration of the chemical properties and synthetic utility of ((2-Methoxyphenyl)ethynyl)trimethylsilane. We will delve into its synthesis, spectroscopic signature, and core reactivity, with a focus on the mechanistic rationale behind its application in cross-coupling and cycloaddition reactions. The insights provided are tailored for researchers, medicinal chemists, and materials scientists who leverage advanced organic chemistry to drive innovation in drug discovery and materials engineering.

Physicochemical and Spectroscopic Profile

While specific experimental data for the ortho-isomer can be elusive, its properties can be reliably inferred from its well-documented para-isomer, ((4-Methoxyphenyl)ethynyl)trimethylsilane, and general principles of alkynylsilane chemistry.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆OSi | N/A |

| Molecular Weight | 204.34 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | ~0.96 g/mL | [2] |

| Boiling Point | ~96 °C @ 1.5 mmHg (for para-isomer) | [2] |

| Refractive Index | ~1.54 (n20/D) (for para-isomer) | [2] |

Note: Physical properties such as boiling point and density are for the analogous para-isomer and are expected to be similar for the ortho-isomer.

Spectroscopic Characterization: The Signature of Structure

Spectroscopic analysis provides unambiguous confirmation of the compound's structure. The key is to recognize the distinct signals from each of the three functional components.

Table 2: Key Spectroscopic Data (¹H and ¹³C NMR, IR)

| Technique | Region/Shift | Assignment and Rationale | Source |

| ¹H NMR (CDCl₃) | ~7.4-6.8 ppm | Aromatic Protons (Ar-H): A complex multiplet pattern characteristic of an ortho-substituted benzene ring. The electron-donating methoxy group influences the chemical shifts. | [3] |

| ~3.9 ppm | Methoxy Protons (-OCH₃): A sharp singlet, typically downfield due to the oxygen's deshielding effect. | [3] | |

| ~0.25 ppm | Trimethylsilyl Protons (-Si(CH₃)₃): A strong singlet integrating to 9 protons. Its upfield shift is a hallmark of silicon's electropositive nature. | [3] | |

| ¹³C NMR (CDCl₃) | ~160 ppm | C-OCH₃: Quaternary aromatic carbon attached to the methoxy group. | [3] |

| ~134-110 ppm | Aromatic Carbons: Multiple signals corresponding to the benzene ring carbons. | [3] | |

| ~105 ppm | Ar-C≡C-Si: Alkynyl carbon attached to the aromatic ring. | [3] | |

| ~94 ppm | Ar-C≡C-Si: Alkynyl carbon attached to the silicon atom. | [3] | |

| ~55 ppm | Methoxy Carbon (-OCH₃): The carbon of the methoxy group. | [3] | |

| ~0.0 ppm | Trimethylsilyl Carbons (-Si(CH₃)₃): A single peak for the three equivalent methyl groups. | [3] | |

| FTIR (Neat) | ~2155 cm⁻¹ | Alkyne Stretch (C≡C): A sharp, characteristic absorption for the silyl-substituted alkyne. | [3] |

| ~1250, 840 cm⁻¹ | Si-C Stretch: Strong bands confirming the presence of the trimethylsilyl group. | N/A |

Note: NMR data is based on the para-isomer, ((4-Methoxyphenyl)ethynyl)trimethylsilane. The ortho-isomer is expected to show similar shifts but with more complex splitting in the aromatic region due to different coupling constants.

Synthesis and Preparation

The most reliable and common method for synthesizing ((2-Methoxyphenyl)ethynyl)trimethylsilane is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.

Causality of Component Choice:

-

Aryl Halide: 2-Iodoanisole is the preferred substrate over 2-bromoanisole due to the greater reactivity of the C-I bond in the oxidative addition step of the catalytic cycle, leading to higher yields and milder reaction conditions.

-

Alkyne: Ethynyltrimethylsilane is used in slight excess to ensure complete consumption of the more valuable aryl iodide.

-

Catalyst System: A dual-catalyst system is employed. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is the primary cross-coupling agent, while the copper(I) iodide (CuI) co-catalyst is essential for activating the alkyne via the formation of a copper(I) acetylide intermediate.

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to quench the HX acid produced during the reaction, preventing catalyst deactivation and side reactions. It also acts as the solvent in many cases.

Detailed Experimental Protocol: Synthesis

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous triethylamine (solvent) via syringe, followed by ethynyltrimethylsilane (1.2 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. Gentle heating (to ~40°C) may be required if the reaction is sluggish.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Core Reactivity and Synthetic Utility

The true power of ((2-Methoxyphenyl)ethynyl)trimethylsilane lies in its predictable, stepwise reactivity, allowing it to serve as a linchpin in multi-step syntheses.

A. The Trimethylsilyl Group: A Removable Steric Shield

The primary role of the TMS group is to act as a robust protecting group for the terminal alkyne proton.[4] This protection is critical for two reasons:

-

It prevents the terminal alkyne from undergoing self-coupling (e.g., Glaser coupling) under Sonogashira or other basic/oxidative conditions.

-

It allows for the introduction of the substituted ethynyl moiety onto a molecule without a free, acidic proton that could interfere with other reagents (like organolithiums).

Protodesilylation (Deprotection): The C-Si bond is readily and selectively cleaved under mild conditions, unmasking the terminal alkyne for subsequent reactions. The high thermodynamic driving force for this reaction is the formation of the exceptionally strong Si-F or Si-O bond.

Trusted Protocol 1: Fluoride-Mediated Desilylation This is the most common and reliable method.

-

Dissolve the silylalkyne (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and use the resulting terminal alkyne directly or purify as needed.

Trusted Protocol 2: Base-Mediated Desilylation For substrates sensitive to fluoride ions, a simple base wash is effective.

-

Dissolve the silylalkyne in a mixture of methanol and dichloromethane.

-

Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a stronger base like sodium hydroxide.[4][5]

-

Stir at room temperature for 1-4 hours.

-

Neutralize with dilute acid, extract the product, dry, and concentrate.

B. Sonogashira Coupling: Part Two

Once deprotected, the newly formed terminal alkyne is a prime substrate for a second Sonogashira coupling. This two-stage strategy allows for the controlled, sequential synthesis of unsymmetrical diarylacetylenes, which are common motifs in pharmaceuticals and organic electronic materials. The ortho-methoxy group can sterically influence the coupling, potentially requiring slightly longer reaction times or more active catalysts compared to its para-isomer.[6]

C. Cycloaddition Reactions: Building Rings with Precision

The alkyne functionality is an excellent dienophile or dipolarophile for various cycloaddition reactions, providing access to a wide range of five- and six-membered heterocyclic and carbocyclic systems.[7]

[3+2] Cycloadditions (Huisgen Cycloaddition): The reaction of the alkyne with an organic azide is a cornerstone of "click chemistry," yielding a highly stable 1,2,3-triazole ring. This reaction is exceptionally reliable and high-yielding.

-

Mechanism: This is a concerted pericyclic reaction where the π-systems of the alkyne and the azide combine to form a five-membered ring.[8][9]

-

Regioselectivity: The reaction of a terminal alkyne with an azide typically yields a mixture of 1,4- and 1,5-disubstituted triazoles. The presence of the bulky TMS group or the electronic influence of the 2-methoxyphenyl group can direct this selectivity.[4] The copper-catalyzed variant (CuAAC) famously yields the 1,4-isomer exclusively.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can produce cyclobutene derivatives, although this is less common than [3+2] or [4+2] reactions for alkynes.[7][10]

Applications in Research and Drug Development

The synthetic utility of ((2-Methoxyphenyl)ethynyl)trimethylsilane directly translates to its value in applied science.

-

Medicinal Chemistry: It serves as a precursor for synthesizing complex, rigid scaffolds found in biologically active molecules. The resulting diarylacetylene or triazole cores are prevalent in kinase inhibitors, antiviral agents, and other therapeutics.[2]

-

Materials Science: The ability to construct well-defined, conjugated systems makes this reagent valuable for creating organic semiconductors, polymers with tunable electronic properties, and functional coatings. The silane moiety itself can be used to improve adhesion to inorganic surfaces like silica or glass.[2]

-

Nanotechnology: The molecule can be used to functionalize nanoparticles, imparting specific chemical properties to their surfaces for applications in drug delivery or bio-imaging.[2]

Safety and Handling

As with all organosilane reagents, proper laboratory safety protocols must be followed.

-

Hazards: This compound is classified as a skin and eye irritant.[1]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation from moisture and light.[2]

Conclusion

((2-Methoxyphenyl)ethynyl)trimethylsilane is more than a simple reagent; it is a strategic synthetic tool. Its properties are a direct result of the interplay between its three key functional components. The TMS group provides robust protection and synthetic control, the alkyne serves as a versatile and reactive linker, and the 2-methoxyphenyl group imparts unique electronic and steric characteristics. By understanding the causality behind its synthesis and reactivity, researchers can confidently deploy this building block to construct complex and high-value molecules, accelerating progress in both pharmaceutical development and materials science.

References

-

Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.[Link]

-

PubChem. ((4-Methoxyphenyl)ethynyl)trimethylsilane. National Center for Biotechnology Information.[Link]

-

Reddy, B. V. S., et al. (2014). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Royal Society of Chemistry.[Link]

-

Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Journal of Organic Chemistry, 68(4), 1594-6. [Link]

-

Midland, M. M., et al. (1980). Trimethylsilylacetylene. Organic Syntheses, 59, 28. [Link]

-

Schlosser, M., et al. (2006). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. Synthesis, 2006(19), 3331-3338. [Link]

-

Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions. [Link]

-

Sadowski, R., et al. (2023). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction. Molecules, 28(11), 4386. [Link]

- Google Patents. (2010). Method for synthesizing trimethoxy silane. CN101735257A.

-

Peng, Y., & Li, W.-D. Z. (2006). A Mild and Efficient Desilylation of O-tert-Butyldimethylsilyl Ethers. Synlett, 2006(8), 1165-1168. [Link]

-

Ross, N. A., et al. (2023). Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields. ChemRxiv.[Link]

-

Ebisawa, M., et al. (2013). Selective Intermolecular [2 + 2] Cycloaddition Reaction Using Platinum(II) Catalyst. ChemInform, 44(1). [Link]

-

Beier, P., et al. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 8, 339–344. [Link]

-

Reddy, T. J., et al. (2010). Desilylation of aryl silyl ethers with NaH/DMF. Tetrahedron Letters, 51(48), 6330-6333. [Link]

-

Alder, R. W., et al. (1988). Cycloaddition reactions of 3-methoxy- and 3-trimethylsiloxy-3a-methyl-3aH-indene. Journal of the Chemical Society, Perkin Transactions 1, 2841-2847. [Link]

-

van der Velden, J., et al. (2022). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. ResearchGate.[Link]

-

ATB (Automated Topology Builder). (n.d.). TMS-acetylene. The University of Queensland.[Link]

- Google Patents. (2020). Synthesis process of trimethylsilylacetylene. CN112159424A.

-

Eaborn, C., et al. (1969). Organosilicon compounds. Part XLIII. Preparation of aryl sulphones by desilylation or destannylation. Journal of the Chemical Society C: Organic, 2823-2826. [Link]

-

Głowacki, E. D., et al. (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art. Advanced Synthesis & Catalysis.[Link]

-

Organic Chemistry Portal. Desilylations. [Link]

Sources

- 1. ((4-Methoxyphenyl)ethynyl)trimethylsilane | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. gelest.com [gelest.com]

- 5. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 6. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]

- 9. mdpi.com [mdpi.com]

- 10. Sci-Hub. ChemInform Abstract: Selective Intermolecular [2 + 2] Cycloaddition Reaction Using Platinum(II) Catalyst with Hollow‐Shaped Triethynylphosphine. / ChemInform, 2013 [sci-hub.jp]

((2-Methoxyphenyl)ethynyl)trimethylsilane CAS number 40230-91-9

An In-Depth Technical Guide to ((2-Methoxyphenyl)ethynyl)trimethylsilane (CAS 40230-91-9)

Introduction: A Versatile Synthon in Modern Organic Chemistry

((2-Methoxyphenyl)ethynyl)trimethylsilane, identified by the CAS number 40230-91-9, is a specialized organosilane reagent that has carved a significant niche in the landscape of synthetic chemistry. It serves as a stable, yet reactive, precursor to a terminal alkyne, functioning as a key building block in the construction of complex molecular architectures. The strategic placement of the methoxy group at the ortho position of the phenyl ring, combined with the versatility of the trimethylsilyl-protected ethynyl group, offers chemists a powerful tool for forging carbon-carbon bonds with precision and control. This guide provides an in-depth examination of its properties, synthesis, and critical applications, tailored for researchers and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. These characteristics dictate its handling, reactivity, and compatibility with various reaction conditions.

| Property | Value | Reference |

| CAS Number | 40230-91-9 | [1] |

| Molecular Formula | C₁₂H₁₆OSi | [1] |

| Molecular Weight | 204.34 g/mol | [1][2] |

| Appearance | Clear to light yellow liquid | [3] |

| Boiling Point | 247-249 °C (lit.) | [2] |

| Density | 0.958 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.5420 (lit.) | [2] |

| SMILES | COC1=CC=CC=C1C#C(C)C | [1] |

| InChI Key | HNAJPTRCGNBCPB-UHFFFAOYSA-N | [2] |

The compound is generally stable under standard laboratory conditions but should be stored in a dark place under an inert atmosphere to maintain its high purity.[1] Its liquid form at room temperature facilitates easy handling and dispensing for various synthetic applications.

Synthesis: The Sonogashira Coupling Approach

The most prevalent and efficient method for synthesizing ((2-Methoxyphenyl)ethynyl)trimethylsilane is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms the crucial C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.

The causality behind this choice of methodology lies in its high functional group tolerance and reliability. The reaction proceeds by coupling an ortho-substituted aryl halide, typically 2-bromoanisole or 2-iodoanisole, with ethynyltrimethylsilane. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[4]

Caption: Sonogashira coupling workflow for synthesis.

Field-Proven Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is a self-validating system designed for high yield and purity.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, ~2 mol%) and copper(I) iodide (CuI, ~4 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the catalysts and the homo-coupling of the alkyne.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF or Triethylamine). Introduce 2-bromoanisole (1.0 eq) followed by a suitable amine base like triethylamine (Et₃N, 2.0-3.0 eq), which also serves as the solvent in many cases. The base is essential to neutralize the hydrohalic acid formed during the reaction.[5]

-

Alkyne Introduction: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred solution. The use of a slight excess of the alkyne ensures the complete consumption of the more valuable aryl halide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst residues and amine salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to afford the pure ((2-Methoxyphenyl)ethynyl)trimethylsilane.

Core Applications in Synthetic Strategy

The primary value of ((2-Methoxyphenyl)ethynyl)trimethylsilane lies in its role as a protected terminal alkyne. The trimethylsilyl (TMS) group is a robust protecting group that is stable to many reaction conditions but can be cleaved selectively when desired.

Sequential and One-Pot Sonogashira Couplings

A key application is in the synthesis of unsymmetrical diarylalkynes.[6] Direct coupling of two different aryl halides with acetylene gas is often impractical. Instead, a more controlled, sequential approach is employed. First, ((2-Methoxyphenyl)ethynyl)trimethylsilane is synthesized. The TMS group is then cleaved using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., K₂CO₃ in methanol) to unmask the terminal alkyne. This newly formed terminal alkyne can then be subjected to a second Sonogashira coupling with a different aryl halide to generate the desired unsymmetrical product. This strategy provides complete control over the identity of the two aryl groups attached to the alkyne bridge.[6][7]

Caption: TMS-deprotection and subsequent coupling pathway.

Building Block for Biologically Active Molecules and Materials

The 2-methoxyphenylacetylene scaffold is a recurring motif in various complex natural products and pharmaceutical agents. For instance, this reagent serves as a precursor in the total synthesis of arylnaphthalene lignans, a class of compounds with potential biological activities.[5] The ability to introduce this specific fragment reliably makes it an invaluable tool in medicinal chemistry and drug discovery programs.[3] Furthermore, its derivatives are employed in materials science for creating functionalized polymers and organic electronic materials, where the rigid alkyne linker and the electronic properties of the methoxy-substituted ring can be exploited.[3]

Safety and Handling

As a responsible scientist, understanding the hazard profile of a reagent is paramount for safe laboratory operations.

-

Hazard Identification: ((2-Methoxyphenyl)ethynyl)trimethylsilane is classified as causing skin and eye irritation.[1]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]

-

Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere to ensure long-term stability.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

((2-Methoxyphenyl)ethynyl)trimethylsilane is more than just a chemical intermediate; it is a strategic tool that enables complex molecular design. Its utility is rooted in the stability of the TMS-protected alkyne, which allows for selective and sequential bond formation under mild conditions. From the synthesis of unsymmetrical alkynes to the construction of advanced materials and potential drug candidates, this reagent provides a reliable and versatile pathway for innovation. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its full potential in their synthetic endeavors.

References

-

PubChem. ((4-Methoxyphenyl)ethynyl)trimethylsilane | C12H16OSi | CID 3497861. [Link]

-

ResearchGate. Synthesis of alkynes 11 a,b and 12 a,b. (i ethynyl(trimethyl)silane,.... [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

-

ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

-

ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]

-

Gelest, Inc. ETHYNYLTRIMETHYLSILANE, 98%. [Link]

-

National Institutes of Health. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC. [Link]

-

Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]

-

SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

-

Airgas. SAFETY DATA SHEET - Trimethylsilane. [Link]

- Google Patents. CN101921286A - Synthetic process for trimethylsilyl acetylene.

-

Tradeindia. (2-(2-methoxyphenyl)ethynyl)trimethylsilane/ 40230-91-9 at Best Price in Shenzhen, Guangdong. [Link]

-

AHH Chemical. Buy ((2-Methoxyphenyl)ethynyl)triMethylsilane | 40230-91-9. [Link]

Sources

- 1. 40230-91-9|((2-Methoxyphenyl)ethynyl)trimethylsilane|BLD Pharm [bldpharm.com]

- 2. 2-[(三甲基甲硅烷基)乙炔基]苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. fishersci.com [fishersci.com]

((2-Methoxyphenyl)ethynyl)trimethylsilane molecular weight and formula

An In-depth Technical Guide to ((2-Methoxyphenyl)ethynyl)trimethylsilane: Synthesis, Characterization, and Applications

Abstract

((2-Methoxyphenyl)ethynyl)trimethylsilane is a versatile organosilicon compound of significant interest in synthetic organic chemistry. As a protected terminal alkyne, it serves as a crucial building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the methoxy group at the ortho position offers unique steric and electronic properties that can be exploited in molecular design. This guide provides a comprehensive overview of its fundamental properties, synthesis via Sonogashira coupling, detailed spectroscopic characterization, and its strategic applications as a synthetic intermediate. The protocols and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Core Physicochemical Properties

((2-Methoxyphenyl)ethynyl)trimethylsilane, also known by its IUPAC name 1-methoxy-2-((trimethylsilyl)ethynyl)benzene, is characterized by the covalent linkage of a 2-methoxyphenyl group to a trimethylsilyl-protected acetylene unit. The trimethylsilyl (TMS) group serves as a robust and sterically bulky protecting group for the terminal alkyne, enhancing its stability and preventing unwanted side reactions of the acidic acetylenic proton. This protection is critical for its role as a synthon in controlled, sequential cross-coupling reactions.

The fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆OSi | [1] |

| Molecular Weight | 204.34 g/mol | [1] |

| CAS Number | 40230-91-9 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage Conditions | Room temperature, inert atmosphere, protected from light | [1] |

Synthesis via Palladium-Catalyzed Cross-Coupling

The most prevalent and efficient method for the synthesis of ((2-Methoxyphenyl)ethynyl)trimethylsilane is the Sonogashira cross-coupling reaction. This reaction provides a direct and high-yielding pathway to form a carbon-carbon bond between an aryl halide and a terminal alkyne.

Causality of Reagent Choice:

-

Aryl Halide: 2-Iodoanisole or 2-bromoanisole is typically used. Iodides are more reactive than bromides due to the weaker C-I bond, leading to faster oxidative addition to the palladium(0) catalyst.

-

Alkyne: Ethynyltrimethylsilane (TMS-acetylene) serves as the protected alkyne source.[3]

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is employed. The palladium complex is the primary catalyst that facilitates the oxidative addition and reductive elimination steps. The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[4]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide (HX) generated during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.

The overall synthetic workflow is depicted below.

Experimental Protocol: Synthesis and Deprotection

The following protocols are provided as a self-validating system for the synthesis and subsequent utilization of the title compound.

Protocol 5.1: Synthesis via Sonogashira Coupling

Objective: To synthesize ((2-Methoxyphenyl)ethynyl)trimethylsilane from 2-iodoanisole and ethynyltrimethylsilane.

Materials:

-

2-Iodoanisole (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

-

Copper(I) iodide [CuI] (0.04 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 2-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF via syringe, followed by triethylamine.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add ethynyltrimethylsilane dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or GC-MS until the starting aryl halide is consumed.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

-

Validate the product structure and purity using NMR and MS analysis as described in Section 3.

Protocol 5.2: TMS Deprotection to Regenerate Terminal Alkyne

Objective: To demonstrate the removal of the trimethylsilyl protecting group.

Materials:

-

((2-Methoxyphenyl)ethynyl)trimethylsilane (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve ((2-Methoxyphenyl)ethynyl)trimethylsilane in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution dropwise over 5 minutes.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, dilute the mixture with water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify by column chromatography if necessary to yield 2-ethynylanisole.

Conclusion

((2-Methoxyphenyl)ethynyl)trimethylsilane is a high-value synthetic intermediate whose utility is anchored in the stability and selective reactivity of the TMS-protected alkyne. Its synthesis via the robust Sonogashira coupling is efficient and well-established. For researchers in drug discovery and materials science, this compound provides a reliable method for incorporating the 2-methoxyphenylethynyl fragment into complex scaffolds using a logical and powerful protect-couple-deprotect strategy. The detailed characterization and protocols provided herein serve as a practical guide for its synthesis and application in advanced chemical research.

References

-

PubChem. ((4-Methoxyphenyl)ethynyl)trimethylsilane. National Center for Biotechnology Information. [Link]

-

Wikipedia. Trimethylsilylacetylene. Wikimedia Foundation. [Link]

-

The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

MDPI. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Iodoethynyl(trimethyl)silane in Creating New Materials. [Link]

- Google Patents. Synthetic process for trimethylsilyl acetylene.

-

MDPI. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. [Link]

-

ResearchGate. Synthesis of alkynes 11 a,b and 12 a,b. (i ethynyl(trimethyl)silane,... [Link]

-

OSTI.GOV. Polymerizations of 2-(Trimethylsilyl)ethanesulfonyl-activated aziridines. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of ((2-Methoxyphenyl)ethynyl)trimethylsilane via Sonogashira Coupling

Executive Summary

This guide provides an in-depth exploration of the synthesis of ((2-methoxyphenyl)ethynyl)trimethylsilane, a valuable arylsilane building block in medicinal chemistry and materials science. The primary focus is on the Sonogashira cross-coupling reaction, a highly efficient and versatile method for forming C(sp²)-C(sp) bonds.[1][2] This document elucidates the underlying reaction mechanism, offers strategic insights into reagent selection and reaction optimization, and presents a detailed, field-proven experimental protocol. By integrating mechanistic understanding with practical application, this guide serves as an essential resource for scientists seeking to reliably synthesize this and related compounds.

Introduction: The Significance of Arylalkynes and the Sonogashira Reaction

Arylalkynes are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and advanced organic materials.[1][3] The compound ((2-methoxyphenyl)ethynyl)trimethylsilane, in particular, serves as a versatile synthetic intermediate. The methoxy group offers a point for electronic modulation or further functionalization, while the trimethylsilyl (TMS) protected alkyne provides a stable yet readily accessible handle for subsequent chemical transformations, such as desilylation followed by further coupling reactions.[4][5]

The Sonogashira reaction, discovered by Kenkichi Sonogashira in 1975, stands as the cornerstone for synthesizing such compounds.[3] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt in the presence of an amine base.[1][6] Its mild reaction conditions and tolerance of a broad range of functional groups have cemented its status as one of the most powerful tools in modern organic synthesis.[1]

The Engine of Synthesis: A Mechanistic Dissection of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: the palladium cycle and the copper cycle.[7]

-

The Palladium Cycle (The Primary Engine): This cycle is responsible for the core C-C bond formation.

-

Reductive Elimination & Catalyst Generation: The reaction typically starts with a Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-iodoanisole), forming a Pd(II)-aryl complex. This is often the rate-determining step for the palladium cycle.

-

Transmetalation: The Pd(II)-aryl complex receives the alkynyl group from the activated copper acetylide species generated in the copper cycle. This forms a Pd(II)-aryl-alkynyl intermediate.

-

Reductive Elimination: This final step involves the cis-to-trans isomerization followed by the elimination of the final product, ((2-methoxyphenyl)ethynyl)trimethylsilane, and regeneration of the active Pd(0) catalyst, which re-enters the cycle.[7]

-

-

The Copper Cycle (The Accelerator): The role of the copper(I) co-catalyst is to activate the terminal alkyne, facilitating its transfer to the palladium center.[1]

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (ethynyltrimethylsilane).

-

Deprotonation: The amine base deprotonates the alkyne, a process made more favorable by the increased acidity of the alkyne upon coordination to copper.[7] This forms a highly reactive copper(I) acetylide intermediate.

-

Acetylide Transfer: This copper acetylide is the species that engages in the transmetalation step with the palladium complex.[7][8]

-

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions, often at room temperature.[1]

Strategic Blueprint for Synthesis

The successful synthesis of ((2-methoxyphenyl)ethynyl)trimethylsilane hinges on several key experimental choices.

-

Selection of the Aryl Halide: The reactivity of the aryl halide in the oxidative addition step follows the trend I > Br > OTf >> Cl. For laboratory-scale synthesis where reactivity is prioritized, 2-iodoanisole is the superior choice, enabling faster reaction times and milder conditions. 2-bromoanisole is a viable, often more cost-effective alternative, but may require higher temperatures or more active catalyst systems.

-

The Critical Role of the Trimethylsilyl (TMS) Group: Direct use of acetylene gas is hazardous and technically challenging. Ethynyltrimethylsilane (TMSA) offers a safe and convenient liquid alternative.[1] The TMS group serves two crucial functions:

-

Protecting Group: It blocks one end of the acetylene unit, preventing unwanted homocoupling (Glaser coupling) which can occur in the presence of copper catalysts, thereby increasing the yield of the desired cross-coupled product.[1]

-

Synthetic Handle: The C-Si bond is robust under many reaction conditions but can be selectively cleaved later using fluoride reagents (like TBAF) or basic conditions to reveal the terminal alkyne for further elaboration.[1][5]

-

-

Optimizing the Catalyst System:

-

Palladium Source: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) is a common, air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.[1]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It is essential for activating the alkyne and accelerating the transmetalation step.[1][9]

-

Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves to neutralize the HX acid generated during the reaction and acts as the solvent or co-solvent. Anhydrous and anaerobic (oxygen-free) conditions are traditionally required to prevent oxidative degradation of the catalyst and homocoupling of the alkyne, though modern protocols have become more robust.[6]

-

Detailed Experimental Protocol

This protocol outlines a reliable procedure for the synthesis of ((2-methoxyphenyl)ethynyl)trimethylsilane on a laboratory scale.

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Ethynyltrimethylsilane is a highly flammable liquid and an irritant.[10][11][12] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.[13][14]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Iodoanisole | C₇H₇IO | 234.03 | 5.0 | 1.17 g |

| Ethynyltrimethylsilane | C₅H₁₀Si | 98.22 | 6.0 (1.2 eq) | 0.84 mL |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.1 (2 mol%) | 70 mg |

| Copper(I) Iodide | CuI | 190.45 | 0.1 (2 mol%) | 19 mg |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | 20 mL |

Step-by-Step Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodoanisole (1.17 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol), and CuI (19 mg, 0.1 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an anaerobic environment.

-

Solvent and Reagent Addition: Using a syringe, add anhydrous triethylamine (20 mL) to the flask. Stir the resulting suspension for 5 minutes.

-

Alkyne Addition: Add ethynyltrimethylsilane (0.84 mL, 6.0 mmol) dropwise via syringe over 2 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of 2-iodoanisole. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a colorless to light yellow liquid.[4]

Product Characterization

The identity and purity of the synthesized ((2-methoxyphenyl)ethynyl)trimethylsilane should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₆OSi |

| Molecular Weight | 204.34 g/mol [15] |

| Appearance | Colorless to light yellow liquid[4] |

| Boiling Point | 96 °C / 1.5 mmHg[4][16] |

| ¹H NMR | Expected peaks for methoxy, aromatic, and trimethylsilyl protons. |

| ¹³C NMR | Expected peaks for alkynyl, aromatic, methoxy, and silyl carbons. |

| FT-IR (cm⁻¹) | Characteristic C≡C stretch (~2150 cm⁻¹), Si-C stretch. |

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be summarized in the following workflow.

Conclusion

The Sonogashira coupling provides a robust and highly effective pathway for the synthesis of ((2-methoxyphenyl)ethynyl)trimethylsilane. By carefully selecting the aryl halide and leveraging the protective and handling advantages of ethynyltrimethylsilane, researchers can achieve high yields of this valuable synthetic intermediate. A foundational understanding of the dual palladium/copper catalytic cycles is essential for both the successful execution of the protocol and for adapting the methodology to more complex substrates encountered in drug discovery and materials science.

References

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

((4-Methoxyphenyl)ethynyl)trimethylsilane | C12H16OSi | CID 3497861 - PubChem. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Publishing. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions | Request PDF - ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

trimethylsilylacetylene - Organic Syntheses Procedure . [Link]

-

Cross-Coupling of Alkynylsilanes - Gelest Technical Library. [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]

- CN101921286A - Synthetic process for trimethylsilyl acetylene - Google P

-

ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. [Link]

-

Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. [Link]

-

Synthesis of alkynes 11 a,b and 12 a,b. (i ethynyl(trimethyl)silane,... - ResearchGate. [Link]

-

A Review on Palladium Catalyzed Coupling Reactions . [Link]

- The Sonogashira Coupling.

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC - NIH. [Link]

-

Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones | Organic Letters - ACS Publications. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. [Link]

-

Polymerizations of 2-(Trimethylsilyl)ethanesulfonyl-activated aziridines - OSTI.GOV. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. gfschemicals.com [gfschemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. ((4-Methoxyphenyl)ethynyl)trimethylsilane | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. [(4-Methoxyphenyl)ethynyl]trimethylsilane 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of ((2-Methoxyphenyl)ethynyl)trimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating ((2-Methoxyphenyl)ethynyl)trimethylsilane in Modern Synthesis

((2-Methoxyphenyl)ethynyl)trimethylsilane (CAS No. 40230-91-9) is an organosilicon compound of significant interest in the fields of organic synthesis and materials science. As a member of the functionalized phenylacetylene family, its utility is anchored in its dual reactivity. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed under specific conditions to reveal a reactive ethynyl moiety. This feature makes it a valuable building block in Sonogashira cross-coupling reactions, click chemistry, and the synthesis of complex aromatic scaffolds integral to pharmaceutical agents and advanced materials. The presence of the ortho-methoxy group introduces unique steric and electronic characteristics, influencing the molecule's conformation, reactivity, and interaction with biological targets compared to its meta and para isomers. This guide provides a comprehensive overview of its core physical properties, offering both established data and field-proven methodologies for its characterization.

Molecular Structure and Chemical Identifiers

The chemical structure of ((2-Methoxyphenyl)ethynyl)trimethylsilane is defined by a benzene ring substituted at the C1 and C2 positions with an ethynyltrimethylsilane and a methoxy group, respectively. This ortho substitution creates a sterically hindered environment around the acetylenic linkage.

Caption: Molecular structure of ((2-Methoxyphenyl)ethynyl)trimethylsilane.

Key identifiers for this compound are summarized below for unambiguous reference in research and procurement.

| Identifier | Value | Source(s) |

| CAS Number | 40230-91-9 | [1] |

| IUPAC Name | ((2-Methoxyphenyl)ethynyl)trimethylsilane | [1] |

| Molecular Formula | C₁₂H₁₆OSi | |

| Molecular Weight | 204.34 g/mol | |

| InChI Key | HNAJPTRCGNBCPB-UHFFFAOYSA-N | |

| SMILES | COc1ccccc1C#C(C)C |

Core Physical Properties

The physical state and constants of a compound are critical for its handling, purification, and application in synthetic protocols. The properties of ((2-Methoxyphenyl)ethynyl)trimethylsilane are presented below.

| Property | Value | Conditions | Source(s) |

| Physical State | Clear Liquid | Ambient Temperature | [2] |

| Boiling Point | 247-249 °C | 760 mmHg (Atmospheric Pressure) | |

| Density | 0.958 g/mL | 25 °C | |

| Refractive Index (n_D) | 1.5420 | 20 °C | |

| Flash Point | > 110 °C (> 230 °F) | Closed Cup |

Spectroscopic Profile and Analysis

Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. While a publicly available, fully assigned spectrum for this specific isomer is not available, its expected spectroscopic profile can be expertly inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be characteristic. The nine protons of the trimethylsilyl (TMS) group should appear as a sharp singlet far upfield, typically between δ 0.2-0.3 ppm . The methoxy group protons will present as a singlet around δ 3.8-3.9 ppm . The four protons on the aromatic ring will appear in the aromatic region (δ 6.8-7.5 ppm ) and will show a complex splitting pattern (multiplets) due to the ortho-substitution pattern.

-

¹³C NMR: The carbon spectrum will show a signal for the TMS methyl carbons near δ 0 ppm . The two acetylenic carbons are expected between δ 90-110 ppm . The methoxy carbon will be observed around δ 55 ppm . The six aromatic carbons will produce distinct signals in the δ 110-160 ppm range, with the carbon attached to the oxygen (C-O) being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides a vibrational fingerprint of the molecule's functional groups.

-

C≡C Stretch: A weak to medium intensity absorption is expected in the range of 2150-2160 cm⁻¹ , characteristic of a disubstituted alkyne.

-

Si-C Stretch: A strong, sharp absorption corresponding to the Si-(CH₃)₃ group should be visible around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .

-

sp³ C-H Stretch: Signals for the methyl groups will appear just below 3000 cm⁻¹ .

-

C-O Stretch: Anisole-type C-O stretching vibrations typically appear in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

-

Aromatic C=C Bending: Out-of-plane (OOP) bending vibrations for the ortho-disubstituted ring are expected around 750 cm⁻¹ .

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is a cornerstone of chemical characterization. It validates the identity of a synthesized compound and ensures its suitability for subsequent applications.

Workflow for Physical Property Characterization

The logical flow for characterizing a novel or synthesized liquid compound follows a self-validating sequence to ensure data integrity.

Caption: General workflow for determining the physical properties of a liquid sample.

Step-by-Step Protocol: Boiling Point Determination

Given the high boiling point of ((2-Methoxyphenyl)ethynyl)trimethylsilane (247-249 °C), determination at atmospheric pressure can risk thermal decomposition. While the literature value is cited at atmospheric pressure, performing this under reduced pressure is a common and often necessary practice for compounds of this type.

Objective: To accurately determine the boiling point of the sample.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a distillation head with a port for a thermometer or thermocouple, a condenser, and a receiving flask.

-

Causality: A short-path apparatus minimizes the surface area and travel distance for the vapor, reducing sample loss, which is critical when working with small quantities.

-

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of the purified liquid into the round-bottom flask along with a magnetic stir bar or a few boiling chips.

-

Causality: Stirring or using boiling chips prevents "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation, ensuring an accurate temperature reading at the liquid-vapor equilibrium.

-

-

System Sealing: Lightly grease all glass joints with a suitable vacuum grease to ensure an airtight seal. Connect the apparatus to a vacuum pump through a cold trap.

-

Causality: A proper seal is essential for maintaining a stable, low pressure. The cold trap protects the vacuum pump from corrosive vapors and volatile solvents.

-

-

Thermometer Placement: Position the thermometer or thermocouple so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Causality: This specific placement ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid, which is the definition of a boiling point, rather than the temperature of the superheated liquid or the cooler glassware.

-

-

Pressure and Temperature Measurement: Begin stirring and slowly evacuate the system to a stable, desired pressure (e.g., 1.5 mmHg, as used for the 4-methoxy isomer). Begin heating the distillation flask gently using a heating mantle.

-

Causality: Gentle and uniform heating is crucial. Overheating can cause decomposition and lead to an erroneously high boiling point reading.

-

-

Data Recording: Record the temperature at which the liquid is consistently condensing on the thermometer bulb and dripping into the condenser. This is the boiling point at the measured pressure.

-

Trustworthiness: A stable temperature plateau during distillation indicates that a pure substance is boiling. A fluctuating temperature suggests the presence of impurities.

-

-

Normalization (Optional): Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to atmospheric pressure (760 mmHg) for comparison with literature values.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on data for the compound and its analogs, the following precautions are advised.

-

GHS Hazard Statements: The compound is classified with H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to prevent degradation.

Conclusion

((2-Methoxyphenyl)ethynyl)trimethylsilane is a valuable synthetic intermediate with well-defined physical properties. Its characterization as a high-boiling, clear liquid with a specific density and refractive index provides the necessary foundation for its use in research and development. The ortho-position of the methoxy group distinguishes it from its isomers, offering a unique steric and electronic profile for synthetic chemists to exploit. Adherence to rigorous experimental protocols and safety precautions is essential for the successful and safe application of this versatile molecule.

References

-

PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 3497861, ((4-Methoxyphenyl)ethynyl)trimethylsilane. [Link]

-

ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]

-

Wikipedia. Trimethylsilylacetylene. [Link]

-

LookChem. anisole suppliers USA. [Link]

-

Tradeindia. (2-(2-methoxyphenyl)ethynyl)trimethylsilane/ 40230-91-9. [Link]

Sources

Spectroscopic data for ((2-Methoxyphenyl)ethynyl)trimethylsilane

An In-depth Technical Guide to the Spectroscopic Characterization of ((Methoxyphenyl)ethynyl)trimethylsilane Isomers

Introduction

((Methoxyphenyl)ethynyl)trimethylsilane and its isomers are versatile organosilicon compounds that serve as crucial building blocks in organic synthesis and materials science.[1] Their utility stems from the unique reactivity of the trimethylsilyl-protected alkyne, which facilitates carbon-carbon bond formation through various coupling reactions, notably in the synthesis of complex pharmaceuticals and advanced functionalized polymers.[1] The trimethylsilyl group not only enhances the stability and reactivity of the terminal alkyne but also allows for selective deprotection, making these compounds highly valuable synthons for researchers.[1]

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize these molecules. As a Senior Application Scientist, the focus will be not just on the data itself, but on the causal relationships between molecular structure and spectral output. It is important to note that while the user requested data for the ortho isomer, ((2-Methoxyphenyl)ethynyl)trimethylsilane, comprehensive, validated datasets for this specific isomer are less prevalent in the public domain. Therefore, this guide will utilize the well-documented spectroscopic data of the para isomer, ((4-Methoxyphenyl)ethynyl)trimethylsilane , as the primary exemplar. This approach allows for a robust explanation of the characteristic spectral features. Crucially, this guide will provide expert analysis on the predicted spectral differences that researchers should expect when analyzing the 2-methoxy isomer, thereby offering a complete analytical framework.

Molecular Structure Analysis

The key difference between the 2-methoxy and 4-methoxy isomers is the position of the methoxy group on the phenyl ring. This seemingly small change has profound implications for the molecule's symmetry, which is directly reflected in its spectroscopic signatures, particularly in NMR.

Caption: Chemical structures of the ortho and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus dictates its resonance frequency, providing a detailed map of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and the connectivity between them.

Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 | Doublet (d) | 2H | Ar-H (ortho to alkyne) |

| 6.84 | Doublet (d) | 2H | Ar-H (ortho to OMe) |

| 3.83 | Singlet (s) | 3H | -OCH₃ |

| 0.26 | Singlet (s) | 9H | -Si(CH₃ )₃ |

| Source: Data extracted from The Royal Society of Chemistry.[2] |

Interpretation and Causality:

-

-Si(CH₃)₃ Protons (0.26 ppm): The nine protons of the trimethylsilyl (TMS) group are chemically equivalent, resulting in a sharp singlet. Their significant upfield shift is due to the electropositive nature of silicon, which increases the electron density around the protons, shielding them from the external magnetic field.

-

-OCH₃ Protons (3.83 ppm): The three methoxy protons are also equivalent and appear as a singlet. Their downfield shift compared to the TMS protons is caused by the deshielding effect of the adjacent electronegative oxygen atom.

-

Aromatic Protons (7.30, 6.84 ppm): The para-substitution pattern creates a plane of symmetry in the molecule. This results in two sets of chemically equivalent aromatic protons. The protons ortho to the electron-withdrawing alkyne group are deshielded and appear further downfield (7.30 ppm). The protons ortho to the electron-donating methoxy group are shielded and appear more upfield (6.84 ppm). They appear as doublets due to coupling with their single aromatic neighbor (ortho-coupling, J ≈ 8.8 Hz).[2] This clean splitting pattern is a hallmark of a 1,4-disubstituted benzene ring.

Expert Insight: Predicted ¹H NMR Spectrum for ((2-Methoxyphenyl)ethynyl)trimethylsilane

For the ortho isomer, the symmetry of the phenyl ring is lost. All four aromatic protons become chemically and magnetically distinct. This would result in a complex and overlapping region of four signals between ~6.8 and 7.5 ppm. Instead of two clean doublets, one would expect to see two doublets of doublets, and two triplets of doublets (or similar complex multiplets), making the assignment significantly more challenging without advanced 2D NMR techniques. The shifts for the -OCH₃ and -Si(CH₃)₃ groups would be expected to be similar to the para isomer, but potentially with minor deviations due to proximity effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane

| Chemical Shift (δ) ppm | Assignment |

| 159.7 | C -OMe |

| 133.5 | Ar-C (ortho to alkyne) |

| 115.2 | C -C≡C-Si |

| 113.8 | Ar-C (ortho to OMe) |

| 105.2 | Ar-C≡C -Si |

| 92.4 | Ar-C ≡C-Si |

| 55.3 | -OC H₃ |

| 0.08 | -Si(C H₃)₃ |

| Source: Data extracted from The Royal Society of Chemistry.[2] |

Interpretation and Causality:

-

-Si(CH₃)₃ Carbon (0.08 ppm): Similar to its protons, the TMS carbon appears far upfield due to the electropositive silicon atom.

-

Alkyne Carbons (105.2, 92.4 ppm): The two sp-hybridized carbons of the alkyne bond have characteristic shifts. The carbon attached to the silicon (C-Si) is slightly more shielded than the carbon attached to the aromatic ring (C-Ar).

-

Aromatic Carbons (159.7, 133.5, 115.2, 113.8 ppm): Due to symmetry, only four signals are observed for the six aromatic carbons. The carbon bearing the methoxy group (C-OMe) is the most deshielded due to the direct attachment of oxygen. The quaternary carbon attached to the alkyne (C-C≡C) is the most shielded of the substituted aromatic carbons.[3]

Expert Insight: Predicted ¹³C NMR Spectrum for ((2-Methoxyphenyl)ethynyl)trimethylsilane

The loss of symmetry in the ortho isomer means that all eight carbon atoms in the methoxyphenyl-ethynyl portion of the molecule would be unique. Therefore, one would expect to see six distinct signals in the aromatic region (110-160 ppm) instead of four, and two distinct alkyne carbon signals. This difference in the number of aromatic signals is a definitive way to distinguish between the two isomers.

Standard Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule.[4] It is an excellent tool for identifying the presence of specific functional groups.

Key Spectroscopic Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3000-2850 | C-H (sp³) stretch | Medium |

| ~2155 | -C≡C- (Alkyne) stretch | Medium-Weak, Sharp |

| ~1605, ~1510 | C=C (Aromatic) stretch | Medium |

| ~1250 | Si-CH₃ (symmetric deformation) | Strong |

| ~1290-1250 | C(aryl)-O stretch | Strong |

| ~840 | Si-C stretch | Strong |

| Source: Data from The Royal Society of Chemistry and general IR principles.[2][5] |

Interpretation and Causality:

-

-C≡C- Stretch (2155 cm⁻¹): The absorption for the carbon-carbon triple bond is a key diagnostic peak. In a terminal alkyne (R-C≡C-H), this peak is typically found around 2100-2140 cm⁻¹. The attachment of a silicon atom raises this frequency slightly.[2] This peak is often sharp but can be weak if the alkyne is symmetrically substituted, as this reduces the change in dipole moment during vibration.

-

Si-C Vibrations (1250 cm⁻¹ and 840 cm⁻¹): The strong, sharp peak around 1250 cm⁻¹ corresponds to the symmetric deformation (umbrella mode) of the CH₃ groups on the silicon atom. The peak around 840 cm⁻¹ is due to the Si-C stretching vibration. The presence of both strong peaks is highly characteristic of a trimethylsilyl group.[5]

-

C-O Stretch (~1250-1290 cm⁻¹): The strong absorption from the aryl-ether C-O stretch is also a prominent feature.

Expert Insight: The IR spectra of the ortho and para isomers are expected to be very similar, as they contain the exact same functional groups. Minor differences may appear in the "fingerprint region" (below 1500 cm⁻¹), but the key diagnostic peaks for the alkyne, TMS, and methoxy groups will be present in both.

Standard Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Scanning: Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the sample from the crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.

Predicted Fragmentation Pattern

While a published spectrum was not found in the initial search, the fragmentation pattern for this class of compounds is highly predictable based on established principles of mass spectrometry for silyl derivatives.[6]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 204 , corresponding to the molecular weight of C₁₂H₁₆OSi.

-

[M-15]⁺ Fragment: A very common and often abundant fragment in TMS-containing compounds is the loss of a methyl radical (•CH₃) from the silyl group. This results in a stable silicon-centered cation at m/z 189 .

-

Base Peak [Si(CH₃)₃]⁺: The most stable fragment, which is often the base peak (most intense peak) in the spectrum, is the trimethylsilyl cation itself at m/z 73 .[6] The exceptional stability of this cation is the driving force for many fragmentation pathways.

Caption: Predicted primary fragmentation pathway in EI-MS.

Expert Insight: The high-resolution mass spectrum would be invaluable for confirming the elemental composition. The calculated exact mass is 204.0970, and a measured value within a few ppm of this would confirm the molecular formula. The mass spectra for the ortho and para isomers would likely be nearly identical, as the initial fragmentation is dominated by the labile TMS group, and the overall stability of the aromatic fragment is similar.

Standard Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method Development:

-

Select a suitable capillary column (e.g., a non-polar DB-5ms).

-

Set an appropriate temperature program. For this compound, a ramp from ~100 °C to 250 °C at 10 °C/min would be a reasonable starting point.

-

Set the injector temperature to ~250 °C and use helium as the carrier gas.

-

-

MS Method Development:

-

Set the ion source to Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a range from m/z 40 to 400.

-

-

Injection & Analysis: Inject a small volume (typically 1 µL) of the sample into the GC. The compound will be separated from any impurities on the column before entering the mass spectrometer for ionization and analysis.

Conclusion

The comprehensive characterization of ((methoxyphenyl)ethynyl)trimethylsilane isomers relies on the synergistic use of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR are definitive in distinguishing between isomers, with the symmetry of the para isomer yielding simpler, more easily interpreted spectra compared to the complex patterns expected for the ortho isomer. IR spectroscopy provides rapid confirmation of key functional groups—the alkyne and the trimethylsilyl moiety—which are common to both isomers. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by the stable trimethylsilyl cation. By understanding the principles behind each technique and how they relate to molecular structure, researchers can confidently elucidate and verify the identity and purity of these important synthetic intermediates.

References

-

PubChem. ((4-Methoxyphenyl)ethynyl)trimethylsilane. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Royal Society of Chemistry. [Link]

-

ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]

-

ResearchGate. EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2‐methoxyphenol (5). [Link]

-

MDPI. Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13C NMR and FT-IR Spectroscopy. [Link]

-

YouTube. Webinar on Interpretation IR spectra with classical Examples. [Link]

-

ResearchGate. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to 2-[(Trimethylsilyl)ethynyl]anisole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Trimethylsilyl)ethynyl]anisole, also known as 2-Methoxy-1-(trimethylsilylethynyl)benzene, is a versatile synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a trimethylsilyl-protected alkyne ortho to a methoxy group on a benzene ring, offers a unique combination of reactivity and stability. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, allowing for selective functionalization of other parts of the molecule. The presence of the methoxy group influences the electronic properties of the aromatic ring, making this compound a valuable building block for the synthesis of complex aromatic and heterocyclic structures. This guide provides a comprehensive overview of its commercial availability, synthesis, key properties, and applications, with a focus on its utility for researchers in drug discovery and development.

Commercial Availability

2-[(Trimethylsilyl)ethynyl]anisole is commercially available from several major chemical suppliers. This accessibility makes it a practical starting material for a wide range of research and development projects. Below is a summary of its availability from a prominent supplier.

| Supplier | Product Name | CAS Number | Purity | Catalog Number |

| Sigma-Aldrich | 2-[(Trimethylsilyl)ethynyl]anisole | 40230-91-9 | 98% | 598054 |

Physicochemical Properties

Understanding the physical and chemical properties of 2-[(Trimethylsilyl)ethynyl]anisole is crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆OSi | [1] |

| Molecular Weight | 204.34 g/mol | [1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 247-249 °C (lit.) | |

| Density | 0.958 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5420 (lit.) | |

| InChI Key | HNAJPTRCGNBCPB-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccccc1C#C(C)C | [1] |

Synthesis of 2-[(Trimethylsilyl)ethynyl]anisole

The most common and efficient method for the synthesis of 2-[(Trimethylsilyl)ethynyl]anisole is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, 2-iodoanisole is coupled with trimethylsilylacetylene.

Reaction Scheme

Caption: Sonogashira coupling for the synthesis of 2-[(Trimethylsilyl)ethynyl]anisole.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methodologies.

Materials:

-

2-Iodoanisole

-

Trimethylsilylacetylene[2]

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Add anhydrous toluene or THF to dissolve the solids.

-